3-Chloropropyltrichlorosilane chemical properties and structure
3-Chloropropyltrichlorosilane chemical properties and structure
An In-depth Technical Guide to 3-Chloropropyltrichlorosilane: Properties, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Chloropropyltrichlorosilane (CPTCS), a bifunctional organosilicon compound of significant interest to researchers, chemists, and material scientists. CPTCS serves as a crucial chemical intermediate and a versatile coupling agent, bridging the interface between inorganic and organic materials. This document delves into its core chemical properties, molecular structure, fundamental reactivity—including its characteristic hydrolysis and surface modification mechanisms—and its principal applications. A detailed experimental protocol for the surface functionalization of silica nanoparticles is provided, alongside essential safety and handling information, to offer a complete scientific resource for professionals in research and development.
Introduction
3-Chloropropyltrichlorosilane, CAS number 2550-06-3, is a colorless liquid characterized by a pungent odor.[1][2] As an organosilane, its structure is uniquely bifunctional. It possesses a hydrolyzable trichlorosilyl group (-SiCl₃) at one end and a reactive chloropropyl group (-CH₂CH₂CH₂Cl) at the other. This dual reactivity is the cornerstone of its utility. The trichlorosilyl group enables the molecule to form strong, covalent bonds with inorganic substrates rich in hydroxyl groups, such as glass, silica, and metal oxides.[3][4] Simultaneously, the terminal chloro group provides a reactive site for subsequent organic reactions, allowing for the covalent attachment of a wide array of organic functionalities. This unique capability makes CPTCS an indispensable coupling agent for enhancing adhesion in composites, a surface modifier for tailoring material properties, and a fundamental building block for the synthesis of more complex organofunctional silanes.[1][5][6]
Molecular Structure and Physicochemical Properties
The structure of 3-Chloropropyltrichlorosilane consists of a central silicon atom bonded to three chlorine atoms and a 3-chloropropyl group.[2] The Si-Cl bonds are highly susceptible to hydrolysis, while the C-Cl bond allows for conventional organic transformations.
Caption: Molecular structure of 3-Chloropropyltrichlorosilane.
Physicochemical Data
The key physical and chemical properties of 3-Chloropropyltrichlorosilane are summarized in the table below, compiled from various technical sources.
| Property | Value | References |
| Molecular Formula | C₃H₆Cl₄Si | [2][7][8][9] |
| Molecular Weight | 211.98 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Density | 1.35 - 1.360 g/cm³ at 20-25°C | [1][7][8] |
| Boiling Point | 181.5 °C / 81 °C @ 27 hPa | [7][8] |
| Flash Point | 80 - 89 °C | [1][7] |
| Refractive Index | ~1.465 | [8] |
| CAS Number | 2550-06-3 | [2][7][8] |
| EC Number | 219-844-8 | [7] |
| InChI Key | OOXSLJBUMMHDKW-UHFFFAOYSA-N | [2][7] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available in public databases and serve to confirm the compound's structure.[9][10][11]
Chemical Reactivity and Mechanisms
The utility of CPTCS is governed by the distinct reactivity of its two functional ends.
Hydrolysis of the Trichlorosilyl Group
The most critical reaction of CPTCS is the rapid hydrolysis of its silicon-chlorine (Si-Cl) bonds upon contact with water or atmospheric moisture.[2][12] This reaction proceeds in a stepwise manner, replacing the chlorine atoms with hydroxyl groups to form highly reactive silanetriols (R-Si(OH)₃) and releasing hydrochloric acid (HCl) as a byproduct.[2][13]
Reaction: Cl₃Si(CH₂)₃Cl + 3 H₂O → (HO)₃Si(CH₂)₃Cl + 3 HCl
These silanol intermediates are unstable and readily undergo self-condensation, forming stable siloxane (Si-O-Si) bonds and releasing water.[14][15] This process can lead to the formation of oligomeric or polymeric polysiloxane networks. The rate and extent of this reaction are influenced by factors such as water concentration, pH, and the presence of catalysts.[16][17]
Surface Grafting Mechanism
When CPTCS is introduced to an inorganic substrate possessing surface hydroxyl groups (e.g., silica, glass, metal oxides), the hydrolysis mechanism facilitates covalent bonding. The silanol groups formed during hydrolysis react with the substrate's surface -OH groups, forming a durable Si-O-Substrate bond and anchoring the chloropropyl functionality to the surface.[4][18] A subsequent heating or curing step is often employed to drive the condensation reaction to completion and remove byproducts, resulting in a stable, functionalized surface.
Caption: General mechanism for CPTCS hydrolysis and surface modification.
Synthesis and Manufacturing
The primary industrial synthesis of 3-Chloropropyltrichlorosilane is achieved through the hydrosilylation (also known as silicon-hydrogen addition) of allyl chloride (3-chloropropene) with trichlorosilane (HSiCl₃).[6][19] This reaction is typically catalyzed by platinum-based catalysts, such as chloroplatinic acid.[19][20]
Reaction: CH₂=CHCH₂Cl + HSiCl₃ --(Pt catalyst)--> Cl₃SiCH₂CH₂CH₂Cl
The process requires careful control of reaction conditions, including temperature and reactant molar ratios, to maximize the yield of the desired gamma-isomer and minimize side reactions.[19]
Core Applications in Research and Industry
CPTCS is a versatile tool employed across various scientific and industrial domains.
-
Coupling Agent: In the manufacturing of composites, CPTCS enhances the adhesion between inorganic fillers (like glass fibers or silica) and organic polymer matrices (such as epoxy or rubber).[1] This improved interfacial bonding leads to materials with superior mechanical properties, including increased strength and heat resistance.[1][3]
-
Surface Modification: CPTCS is widely used to functionalize surfaces.[1][2] It can render hydrophilic surfaces hydrophobic or serve as a foundational layer for attaching other molecules.[18][21] This is critical in applications like creating water-repellent coatings, modifying chromatography media, and preparing surfaces for immobilizing catalysts or biomolecules.[3][22]
-
Chemical Intermediate: As a basic monomer, CPTCS is the starting material for a wide range of other organofunctional silanes.[5][6] The terminal chloro group can be displaced by nucleophiles such as amines, thiols, or cyanides to produce aminosilanes, mercaptosilanes, and other specialized coupling agents used in adhesives, sealants, and coatings.
Experimental Protocol: Surface Modification of Silica Nanoparticles
This protocol provides a generalized procedure for the functionalization of silica nanoparticles (SNPs) with CPTCS in a non-aqueous solvent. The rationale is to create a hydrophobic chloropropyl-terminated surface on the hydrophilic SNPs.
Materials:
-
Silica Nanoparticles (SNPs)
-
3-Chloropropyltrichlorosilane (CPTCS), ≥98%
-
Anhydrous Toluene
-
Anhydrous Ethanol (for washing)
-
Nitrogen or Argon gas supply
Procedure:
-
Nanoparticle Preparation:
-
Dry the silica nanoparticles in a vacuum oven at 120°C overnight to remove adsorbed water. Rationale: Water in the reaction mixture will cause CPTCS to self-condense into polysiloxanes in solution rather than reacting with the nanoparticle surface.
-
Disperse a known amount of dried SNPs (e.g., 1.0 g) in anhydrous toluene (e.g., 50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Sonicate the suspension for 15 minutes to ensure a uniform dispersion.
-
-
Silanization Reaction:
-
Place the flask under an inert atmosphere (N₂ or Ar). Rationale: This prevents atmospheric moisture from entering the reaction.
-
With vigorous stirring, add a calculated amount of CPTCS (e.g., 1-5% w/w relative to SNPs) to the suspension via syringe. Rationale: The amount of silane can be tuned to control the surface grafting density.
-
Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-6 hours. Rationale: Elevated temperature accelerates the condensation reaction between the silane and the surface hydroxyl groups of the silica.
-
-
Washing and Purification:
-
Cool the reaction mixture to room temperature.
-
Centrifuge the suspension to pellet the functionalized nanoparticles.
-
Discard the supernatant, which contains unreacted CPTCS and byproducts.
-
Re-disperse the nanoparticle pellet in anhydrous toluene and centrifuge again. Repeat this washing step twice. Rationale: This removes physically adsorbed silane molecules.
-
Perform a final wash with anhydrous ethanol to remove residual toluene.
-
-
Curing and Final Product:
-
Dry the washed nanoparticles in a vacuum oven at 80-100°C for 2-4 hours. Rationale: This curing step drives the final condensation of any remaining surface silanol groups, creating a more stable and cross-linked surface layer.
-
The resulting product is a free-flowing powder of CPTCS-functionalized silica nanoparticles.
-
Caption: Workflow for surface functionalization of silica nanoparticles.
Safety, Handling, and Storage
CPTCS is a hazardous chemical that requires strict safety protocols.
-
Hazards: It is corrosive and can cause severe skin burns and eye damage.[7][23] Upon contact with water, it releases corrosive hydrogen chloride gas.[2] It is also combustible.[7]
-
Handling: Always handle CPTCS in a well-ventilated chemical fume hood.[24][25] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat.[26][27] Ensure an eyewash station and safety shower are readily accessible.[24][27]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as water, acids, alcohols, and oxidizing agents.[25][26] Store under an inert atmosphere (e.g., dry nitrogen) to prevent degradation from moisture.[24][26]
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |
| Supplemental | EUH014: Reacts violently with water. |
Conclusion
3-Chloropropyltrichlorosilane is a highly versatile and reactive organosilane that plays a pivotal role in materials science. Its bifunctional nature allows it to act as a molecular bridge, covalently linking inorganic surfaces to organic polymers and functionalities. This capability is leveraged in a broad spectrum of applications, from reinforcing composite materials to creating advanced functional surfaces. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in both academic research and industrial innovation.
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